N-Biotinylcaproylaminoethyl-Methanthiosulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Biotinylcaproylaminoethyl Methanethiosulfonate is an organic compound with the chemical formula C19H34N4O5S3 and a molecular weight of 494.69 g/mol . It is a thiol-specific probe that reacts rapidly and specifically with thiols to form mixed disulfides . This compound is primarily used in biochemical and biotechnological applications, particularly in biotinylation techniques for labeling proteins, antibodies, and other biomolecules .
Wissenschaftliche Forschungsanwendungen
N-Biotinylcaproylaminoethyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a probe to study thiol-containing compounds and their interactions.
Medicine: Utilized in diagnostic assays and therapeutic research to study protein interactions and functions.
Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes.
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
N-Biotinylcaproylaminoethyl Methanethiosulfonate is a thiol-specific probe that reacts rapidly and specifically with thiols to form mixed disulfides . It has been used to probe the structures of the ACh and GABA receptor channels and the enzyme lactose permease . The nature of these interactions involves the formation of mixed disulfides, which can provide valuable information about the biochemical reactions involving these biomolecules .
Molecular Mechanism
The molecular mechanism of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves its rapid and specific reaction with thiols to form mixed disulfides . This reaction can influence the function of biomolecules such as enzymes and receptors, potentially leading to changes in gene expression and cellular metabolism .
Vorbereitungsmethoden
The synthesis of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves several steps:
Biotinylation: Biotin is coupled to a caproyl group (hexanoic acid) through an amide bond formation.
Amine Termination: The biotinylated caproyl group is then reacted with an amine-terminated ethyl group.
Methanethiosulfonate Formation: The final step involves the reaction of the amine-terminated biotinylated caproyl group with methanethiosulfonate to form the desired product.
Industrial production methods are similar but often involve optimization for large-scale synthesis, including the use of automated synthesis equipment and stringent quality control measures to ensure product purity and consistency .
Analyse Chemischer Reaktionen
N-Biotinylcaproylaminoethyl Methanethiosulfonate undergoes several types of chemical reactions:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfur atoms.
Hydrolysis: Under certain conditions, the ester bond in the compound can be hydrolyzed.
Common reagents and conditions used in these reactions include:
Thiol-containing compounds: For substitution reactions.
Oxidizing and reducing agents: For redox reactions.
Acidic or basic conditions: For hydrolysis reactions.
The major products formed from these reactions include mixed disulfides and hydrolyzed derivatives .
Vergleich Mit ähnlichen Verbindungen
N-Biotinylcaproylaminoethyl Methanethiosulfonate is unique due to its specific reactivity with thiols and its application in biotinylation techniques. Similar compounds include:
N-Biotinylcaproylaminoethyl Methylthiosulphonate: Similar in structure but with a methyl group instead of a methanethiosulfonate group.
N-Biotinylcaproylaminoethyl Methanethiosulfonate MTSEA-X-Biotin: Another variant used for similar applications.
These compounds share similar applications but differ in their specific reactivity and the nature of the functional groups attached to the biotinylated caproyl group .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Biotinylcaproylaminoethyl Methanethiosulfonate involves the reaction of N-hydroxysuccinimide ester of biotin with 6-aminocaproic acid followed by reaction with 2-aminoethyl methanethiosulfonate.", "Starting Materials": [ "Biotin N-hydroxysuccinimide ester", "6-aminocaproic acid", "2-aminoethyl methanethiosulfonate" ], "Reaction": [ "Step 1: Dissolve biotin N-hydroxysuccinimide ester in dry DMF.", "Step 2: Add 6-aminocaproic acid to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add 2-aminoethyl methanethiosulfonate to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Purify the product by column chromatography using a suitable solvent system.", "Step 5: Characterize the product using NMR spectroscopy and mass spectrometry." ] } | |
CAS-Nummer |
353754-95-7 |
Molekularformel |
C19H34N4O5S3 |
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide |
InChI |
InChI=1S/C19H34N4O5S3/c1-31(27,28)30-12-11-21-17(25)8-3-2-6-10-20-16(24)9-5-4-7-15-18-14(13-29-15)22-19(26)23-18/h14-15,18H,2-13H2,1H3,(H,20,24)(H,21,25)(H2,22,23,26)/t14-,15-,18-/m0/s1 |
InChI-Schlüssel |
PXMZUZLKVZKKHK-MPGHIAIKSA-N |
Isomerische SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Kanonische SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Synonyme |
Methanesulfonothioic Acid, S-[2-[[6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]amino]ethyl] Ester; MTSEA-BIOTINCAP; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.